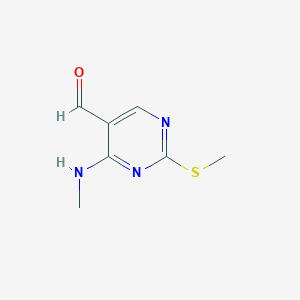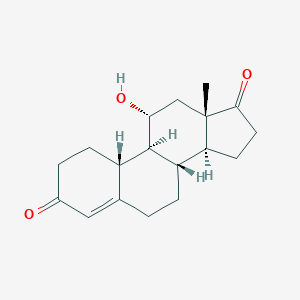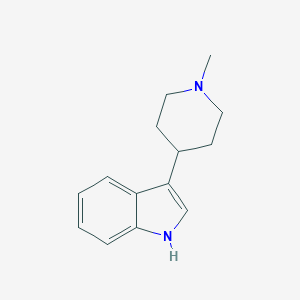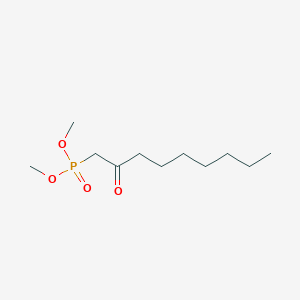
Dimethyl (2-oxononyl)phosphonate
Übersicht
Beschreibung
Dimethyl (2-oxononyl)phosphonate is a chemical compound with the molecular formula C11H23O4P . It has an average mass of 250.272 Da and a monoisotopic mass of 250.133392 Da . It is also known by other names such as Phosphonic acid, P-(2-oxononyl)-, dimethyl ester .
Molecular Structure Analysis
The molecular structure of Dimethyl (2-oxononyl)phosphonate contains a total of 38 bonds. This includes 15 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, 1 ketone (aliphatic), and 1 phosphonate (thio-) .Physical And Chemical Properties Analysis
Dimethyl (2-oxononyl)phosphonate has a density of 1.0±0.1 g/cm3, a boiling point of 330.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 57.3±3.0 kJ/mol and a flash point of 167.2±43.5 °C . The compound has a molar refractivity of 63.4±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis : Dimethyl 1-oxo-(E,E)-2,4-hexadiene phosphonate can react with 2-alkylidene-1,3-dithianes to produce pyran derivatives. These derivatives have potential applications in organic synthesis and catalysis (Schuster & Evans, 1995).
Biodegradable Plastics : Dialkyl 2-(methacryloyloxyethyl) phosphonates, synthesized through the Michaelis-Becker reaction, show potential for use in biodegradable plastics. This synthesis is advantageous due to its mild reaction conditions and non-corrosive reagents (Rajalakshmi, Krishnan, & Nayak, 2015).
Novel Cyclic Phosphonic Analogues : Dimethyl 2-methyl- and dimethyl 2-phenyl-4-oxo-4H-chromen-3-yl-phosphonate react with amines to produce novel cyclic phosphonic analogues of chromone. In these reactions, primary amines act as nucleophiles (Budzisz & Pastuszko, 1999).
Polymer Chemistry : Polycondensations of dimethyl phosphonate with certain diols can yield high molecular weight polymers. However, low molecular weights are observed due to methyl group transfer to alcohols (Branham et al., 2000).
Electrolyte Solvent for Lithium Batteries : Dimethyl methylphosphonate (DMMP) shows potential as a non-flammable electrolyte solvent for lithium batteries. It offers improved cycleability and dischargeability compared to organic carbonate electrolytes (Feng, Ai, Cao, & Yang, 2008).
Environmental Impact : Phosphonates, including dimethyl phosphonates, are effective in removing metals from technical and natural systems. However, their environmental behavior requires further research and method development (Nowack, 2003).
Antifungal Activity : Certain phosphonate compounds show potential antifungal activity. For example, -amino phosphonates synthesized using a one-pot, solvent-free method have shown promising results for efficient antifungal agent production (Shaikh et al., 2016).
Adhesive and Anticorrosive Properties : Blends containing mainly phosphonic acid groups in poly(vinylidene fluoride) coatings provide good adhesion and anticorrosion properties on galvanized steel plates, preventing corrosion spread (Bressy-Brondino, Boutevin, Hervaud, & Gaboyard, 2002).
Eigenschaften
IUPAC Name |
1-dimethoxyphosphorylnonan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23O4P/c1-4-5-6-7-8-9-11(12)10-16(13,14-2)15-3/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVMKPYXSQWWZFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CP(=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60543968 | |
| Record name | Dimethyl (2-oxononyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (2-oxononyl)phosphonate | |
CAS RN |
37497-25-9 | |
| Record name | Dimethyl (2-oxononyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60543968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



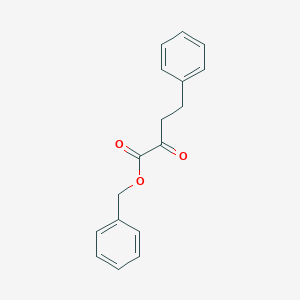

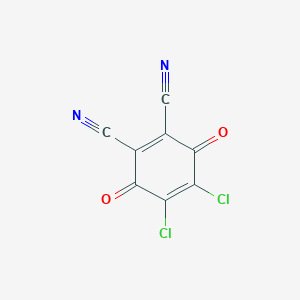
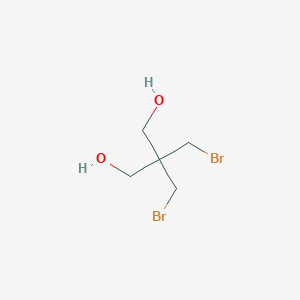
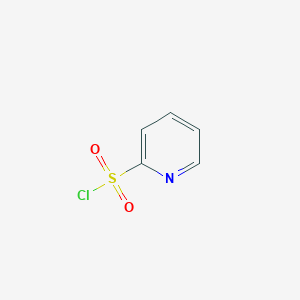
![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine](/img/structure/B29032.png)
